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Abstract

This document provides a detailed protocol for a randomized, double-blind, placebo-controlled
clinical trial to evaluate the efficacy and safety of cyproheptadine as an appetite stimulant in an
adult population experiencing a loss of appetite (hyporexia) not attributable to cancer or a
primary psychiatric disorder. Cyproheptadine, a first-generation antihistamine with potent anti-
serotonergic properties, is frequently used off-label for appetite stimulation.[1] This protocol
outlines the trial design, participant criteria, intervention, outcome measures, and statistical
plan in accordance with the Consolidated Standards of Reporting Trials (CONSORT)
guidelines.[2][3][4] The primary objective is to determine if cyproheptadine is superior to
placebo in improving self-reported appetite. Secondary objectives include assessing changes
in body weight, body mass index (BMI), and gastrointestinal symptoms.

Introduction

Cyproheptadine hydrochloride is a histamine-H1 and serotonin 5-HT2 receptor antagonist.[5][6]
Its mechanism of action for appetite stimulation is thought to be primarily mediated through its
anti-serotonergic effects. While widely used in clinical practice for this purpose, particularly in
children and chronically ill patients, robust evidence from well-controlled trials in adults with
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primary hyporexia is limited. A systematic review has indicated that cyproheptadine appears to
be a safe and generally well-tolerated medication that can facilitate weight gain in various
underweight populations.[7] However, the review also highlighted the heterogeneity of existing
studies and the need for more rigorous, prospective, randomized controlled trials that include
objective measures of appetite.[7] This protocol aims to address this gap by providing a
framework for a high-quality clinical trial to definitively assess the therapeutic potential of
cyproheptadine for appetite stimulation in a well-defined adult population.

Signaling Pathways

Cyproheptadine exerts its pharmacological effects by competitively inhibiting the H1 histamine
receptor and the 5-HT2A serotonin receptor.[5][8] Blockade of these G-protein coupled
receptors (GPCRS) interferes with their respective downstream signaling cascades.
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Caption: Cyproheptadine's antagonism of the H1 histamine receptor.
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Caption: Cyproheptadine's antagonism of the 5-HT2A serotonin receptor.

Experimental Protocols
Trial Design

A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group clinical
trial will be conducted. Eligible participants will be randomized in a 1:1 ratio to receive either
cyproheptadine or a matching placebo.

Participant Selection

Inclusion Criteria:

Male or female participants aged 19 to 64 years.[9]

Self-reported poor appetite for at least 8 weeks.

Body Mass Index (BMI) between 18.5 and 24.9 kg/m 2.

Willing and able to provide written informed consent.
Exclusion Criteria:

» History of or current diagnosis of an eating disorder (e.g., anorexia nervosa, bulimia
nervosa).

» Active malignancy or history of cancer within the last 5 years.
 Clinically significant psychiatric disorders (e.g., major depressive disorder, schizophrenia).

» Underlying organic disease that could account for poor appetite (e.g., chronic kidney
disease, liver disease, gastrointestinal disease).

» History of hypersensitivity to cyproheptadine or other drugs with a similar chemical structure.

» Concomitant use of medications known to affect appetite or interact with cyproheptadine.[10]
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e Pregnancy or lactation.

 Participation in another clinical trial within 30 days prior to screening.

Intervention

o Treatment Arm: Cyproheptadine 4 mg tablets.
o Control Arm: Matching placebo tablets.

Dosage and Administration: Participants will take one tablet orally, twice daily (total daily dose
of 8 mg for the treatment group) for 12 weeks. The first dose will be administered at the
baseline visit.

Randomization and Blinding

A central randomization center will generate the randomization sequence. Participants,
investigators, and all study personnel will be blinded to the treatment allocation until the end of
the study.

Outcome Measures

Primary Outcome:

e Change from baseline in self-reported appetite at week 12, as measured by the Simplified
Nutritional Appetite Questionnaire (SNAQ).[11][12]

Secondary Outcomes:

Change from baseline in body weight (kg) at weeks 4, 8, and 12.

o Change from baseline in Body Mass Index (BMI) at weeks 4, 8, and 12.

e Change from baseline in appetite as measured by a 100-mm Visual Analog Scale (VAS) for
appetite at weeks 4, 8, and 12.[13]

o Change from baseline in gastrointestinal symptoms as measured by the Gastrointestinal
Symptom Rating Scale (GSRS) at week 12.[5][14][15]
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¢ Incidence and severity of adverse events.

Trial Procedures
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Statistical Analysis

The primary analysis will be performed on the intent-to-treat (ITT) population, defined as all
randomized participants who have received at least one dose of the study drug. The change
from baseline in the SNAQ score at week 12 will be analyzed using an Analysis of Covariance
(ANCOVA) model with the treatment group as a factor and the baseline SNAQ score as a
covariate. Secondary continuous outcomes will be analyzed similarly. The safety analysis will
include all participants who received at least one dose of the study drug.

Experimental Workflow and Logic
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Caption: CONSORT 2010 flow diagram for the trial.

Data Presentation

All quantitative data will be summarized in structured tables for clear comparison between the
cyproheptadine and placebo groups.
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Table 1: Baseline Demographics and Clinical Characteristics

Cyproheptadine

Characteristic (N=..) Placebo (N=...) Total (N=...)
Age (years), mean
(SD)
Sex, n (%)
Male
Female
Race, n (%)
Weight (kg), mean
(SD)
BMI ( kg/m 2), mean
(SD)
SNAQ score, mean
(SD)
VAS score (mm),
mean (SD)
| GSRS total score, mean (SD)| | | |
Table 2: Summary of Efficacy Outcomes
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. . Cyprohepta Placebo Difference
Outcome Timepoint ] p-value
dine (N=...) (N=...) (95% CI)
Change
from
Baseline in Week 12 mean (SD) mean (SD)
SNAQ
Score
Change from
Baseline in Week 4 mean (SD) mean (SD)
Weight (kg)
Week 8 mean (SD) mean (SD)
Week 12 mean (SD) mean (SD)
Change from
Baseline in Week 12 mean (SD) mean (SD)
BMI ( kg/m 2)
Change from
Baseline in
Week 12 mean (SD) mean (SD)
VAS Score
(mm)

| Change from Baseline in GSRS Score | Week 12 | mean (SD) | mean (SD) | | |

Table 3: Summary of Adverse Events
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Adverse Event Cyproheptadine (N=...) Placebo (N=...)

Any Adverse Event, n (%)

Most Common AEs (>5%)

Somnolence, n (%)

Dry Mouth, n (%)

Dizziness, n (%)

Serious Adverse Events, n (%)

| AEs leading to withdrawal, n (%) | |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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